![molecular formula C17H17F3N6O B2507696 2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034539-50-7](/img/structure/B2507696.png)

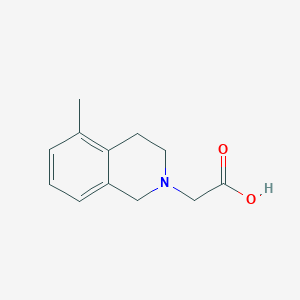

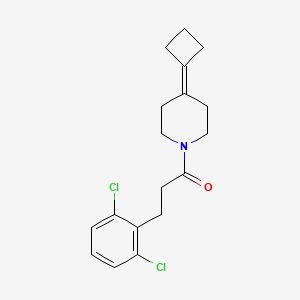

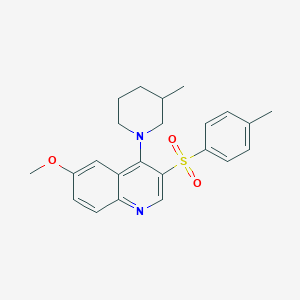

2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazolo and imidazo rings, and the introduction of the trifluoromethyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of nitrogen in the triazolo and imidazo rings could potentially allow for hydrogen bonding, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups and rings. For example, the trifluoromethyl group is often associated with high reactivity due to the strong electronegativity of fluorine .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility in various solvents .Scientific Research Applications

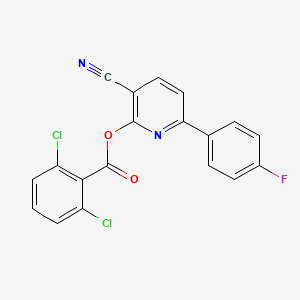

Synthesis of Heterocyclic Derivatives

Pyrido[2′,3′ 3,4]pyrazolo[1,5‐a]pyrimidine and Related Compounds

A study details the reaction of 6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine with various active methylene compounds to yield pyridopyrazolopyrimidine derivatives. These reactions showcase the compound's utility in synthesizing diverse heterocyclic derivatives, including imidazo and triazolopyridines, through efficient synthetic protocols under mild conditions (Rateb, 2014).

Applications in Biological Research

Antimicrobial and Insecticidal Agents

Some newly synthesized heterocyclic compounds, including pyrazolo[5,1-c][1,2,4]triazine and imidazolidine derivatives, have been evaluated for their biological impacts. These include insecticidal effects against the cotton leafworm, Spodoptera littoralis, and antimicrobial activities, highlighting the compound's relevance in the development of new bioactive materials (Soliman et al., 2020).

Chemical Modification Strategies

Reducing Metabolism by Aldehyde Oxidase (AO)

A study described strategies to modify the imidazo[1,2-a]pyrimidine moiety to reduce metabolism mediated by aldehyde oxidase, a crucial consideration in the design of compounds for therapeutic use. This research provides insights into the chemical modification strategies that enhance the stability and efficacy of compounds within biological systems (Linton et al., 2011).

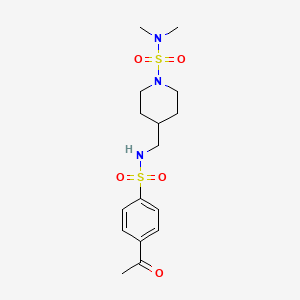

Mechanism of Action

Target of action

The compound contains a [1,2,4]triazolo[4,3-a]pyridine moiety , which is a structural component found in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Therefore, it’s possible that this compound could interact with a variety of enzymes and receptors in the biological system .

Mode of action

The exact mode of action would depend on the specific targets of the compound. For instance, if it targets a particular enzyme, it might inhibit or enhance the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in .

Biochemical pathways

Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with a [1,2,4]triazolo[4,3-a]pyridine moiety have been found to exhibit a wide range of biological activities, suggesting that they might interact with multiple pathways .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if it has antitumor activity, it might induce apoptosis (cell death) in cancer cells .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

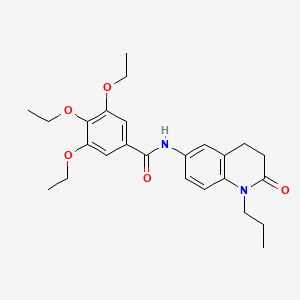

2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. The compound’s triazole moiety allows it to bind effectively with biological systems, exhibiting versatile biological activities . It has been observed to interact with enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, among others . These interactions often result in enzyme inhibition, which can be beneficial in therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been shown to affect the expression of genes involved in oxidative stress response, apoptosis, and cell cycle regulation. Additionally, it can alter metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, leading to enzyme inhibition or activation . It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to a reduction in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including organ damage and disruption of normal physiological processes . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biological activity without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. Enzymes such as cytochrome P450 are involved in the metabolism of this compound, contributing to its biotransformation and elimination .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity, contributing to its therapeutic potential.

Properties

IUPAC Name |

2-methyl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]imidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N6O/c1-10-15(26-6-3-2-4-12(26)22-10)16(27)21-9-14-24-23-13-8-11(17(18,19)20)5-7-25(13)14/h2-4,6,11H,5,7-9H2,1H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEFURFEACYPOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NN=C4N3CCC(C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2507617.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate](/img/structure/B2507618.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-phenoxybenzamide](/img/structure/B2507627.png)

![(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B2507632.png)

![6-(2-Chloro-6-fluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2507633.png)